molecular formula C10H6Br2 B041722 1,4-Dibromonaphthalene CAS No. 83-53-4

1,4-Dibromonaphthalene

Cat. No.: B041722
CAS No.: 83-53-4
M. Wt: 285.96 g/mol
InChI Key: IBGUDZMIAZLJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromonaphthalene: is an organic compound with the molecular formula C₁₀H₆Br₂ . It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 4 positions of the naphthalene ring. This compound is known for its crystalline structure and is used as an intermediate in various chemical syntheses .

Mechanism of Action

The mechanism of action of 1,4-dibromonaphthalene involves its ability to participate in various chemical reactions due to the presence of bromine atoms, which are good leaving groups. This makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

  • 1,3-Dibromonaphthalene
  • 1,5-Dibromonaphthalene
  • 2,3-Dibromonaphthalene

Comparison: 1,4-Dibromonaphthalene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. For example, 1,3-dibromonaphthalene and 1,5-dibromonaphthalene have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

1,4-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGUDZMIAZLJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058893
Record name Naphthalene, 1,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-53-4
Record name 1,4-Dibromonaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1,4-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,4-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthalene, 1,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromonaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dibromonaphthalene
Reactant of Route 2
Reactant of Route 2
1,4-Dibromonaphthalene
Reactant of Route 3
1,4-Dibromonaphthalene
Reactant of Route 4
Reactant of Route 4
1,4-Dibromonaphthalene
Reactant of Route 5
Reactant of Route 5
1,4-Dibromonaphthalene
Reactant of Route 6
1,4-Dibromonaphthalene
Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 1,4-dibromonaphthalene?

A1: this compound (DBN) has the molecular formula C10H6Br2 and a molecular weight of 285.94 g/mol. Key spectroscopic data includes:

  • Infrared (IR) spectroscopy: Distinct bands for C-H stretching vibrations of the aromatic ring and C-Br stretching vibrations. []
  • Raman spectroscopy: Characteristic peaks corresponding to the vibrational modes of the naphthalene ring system and C-Br bonds. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Signals revealing the electronic environment and coupling patterns of the hydrogen and carbon atoms in the molecule. [, ]

Q2: Does this compound exhibit catalytic properties?

A4: While this compound itself is not typically employed as a catalyst, it serves as a precursor for synthesizing catalytically active compounds. For instance, it acts as a building block in creating platinum-containing poly(phenyleneethynylene)s, which could potentially exhibit catalytic activity. []

Q3: Has computational chemistry been used to study this compound?

A5: Yes, computational methods, particularly Density Functional Theory (DFT), have been employed to study the adsorption and reaction behavior of this compound on metal surfaces like Ag(111). [] These studies provide insights into the molecule's interaction with surfaces at the atomic level.

Q4: How do structural modifications of this compound affect its properties?

A6: Research on bromonaphthalenes, including 1-bromonaphthalene and 2-bromonaphthalene, indicates that the position and number of bromine atoms significantly impact the photophysical and photochemical properties of these molecules. [] These variations arise from the influence of bromine substitution on the electronic structure and excited-state dynamics.

Q5: What is the significance of this compound in studying exciton transport?

A7: this compound serves as a model system for investigating exciton transport in molecular crystals, particularly in quasi-one-dimensional systems. [, , , , , , ] Its crystal structure allows for efficient exciton migration along specific crystallographic directions.

Q6: How does the presence of impurities or dopants affect exciton dynamics in this compound?

A8: Introducing impurities or dopants into this compound crystals influences exciton trapping and energy transfer processes. For example, doping with 1-bromo-4-chloronaphthalene can disrupt exciton motion due to orientational disorder. [] Studies have also explored the impact of isotopic substitution on exciton dynamics. []

Q7: Are there any applications of this compound in sensing or material science?

A9: Derivatives of this compound, specifically 2,3-diamino-1,4-dibromonaphthalene (Br2-DAN), have shown promise as spectrofluorimetric reagents for selenium determination in biological materials. [] Additionally, this compound is utilized as a monomer in synthesizing luminescent nanoporous inorganic-organic hybrid polymers for potential applications in sensing and materials. []

Q8: Is there information available about the environmental impact and degradation of this compound?

A8: While specific information about the environmental fate of this compound may be limited, its structural similarity to other polybrominated aromatic hydrocarbons raises concerns about potential persistence and bioaccumulation in the environment. Further research is necessary to assess its ecotoxicological profile.

Q9: What are some key tools and resources used in this compound research?

A11: Research on this compound utilizes various spectroscopic techniques, including IR, Raman, and NMR spectroscopy, to characterize the molecule and study its interactions. [, ] Crystallographic methods provide insights into its solid-state structure. [, ] Computational chemistry tools, such as DFT calculations, are employed to model its behavior and interactions at the molecular level. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.